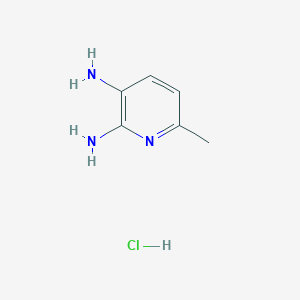

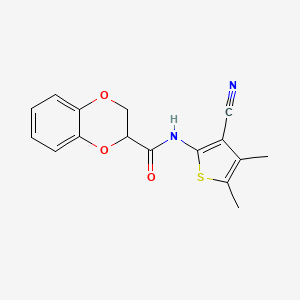

![molecular formula C22H24N6O2 B2668954 2-(4-(二甲胺基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-间苯基乙酰胺 CAS No. 1189734-63-1](/img/structure/B2668954.png)

2-(4-(二甲胺基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-间苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of novel compounds, evaluated against HepG2, HCT-116, and MCF-7 cells . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Molecular Structure Analysis

The molecular structure of these compounds allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include oxidative intramolecular cyclization . The reaction mechanisms and conditions would need to be further investigated for a more detailed understanding.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on the specific substituents present in the molecule. For example, the parent 1H-1,2,4-triazole is a white powder solid, very soluble in water and also soluble in organic solvents .科学研究应用

合成衍生物及方法

- 多元化合成技术: 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide 衍生物的开发展示了一种多元化的合成方法。利用 Ugi 四组分反应和铜催化的串联反应,研究人员获得了结构多变且复杂的稠合三环支架,为进一步的研究和应用提供了快速获取这些化合物的途径 (An 等,2017)。

生物活性

- 抗菌剂: 已合成新型噻唑烷酮衍生物,包括 4-(4-二甲氨基-6-{4-[5-(4-乙基哌嗪-1-基甲基)-4-氧代-2-苯基噻唑烷-3-基]-苯胺基}-[1,3,5]三嗪-2-氧基)-1-甲基-1H-喹啉-2-酮,并评价了其对各种细菌和真菌菌株的抗菌活性,表明了开发新型抗菌剂的潜力 (Patel 等,2012)。

分子对接和光裂解活性

- DNA 光裂解活性: 对嘧啶基腙和 3-(喹啉-3-基)-5,7-二甲基-1,2,4-三唑并[4,3-a]嘧啶衍生物的研究表明了 DNA 光裂解活性,突出了其在 DNA 相互作用至关重要的治疗应用中的潜力 (Sharma 等,2015)。

抗惊厥和抗抑郁潜力

- 抗惊厥剂: 已针对 2-([1,2,4]三唑并[4,3-a]喹唑啉-4-基硫代)乙酸酰肼衍生物的合成进行了研究,以开发新型抗惊厥剂,某些化合物显示出有希望的抗惊厥活性 (Alswah 等,2013)。

作用机制

未来方向

The future directions for this compound and its derivatives involve further design, optimization, and investigation to produce more potent anticancer analogs . The analysis results are helpful to promote the modification of the inhibitor framework and to provide a reference for the construction of new and promising inhibitor compounds .

属性

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-13-10-14(2)19(15(3)11-13)24-18(29)12-27-22(30)28-17-9-7-6-8-16(17)23-20(26(4)5)21(28)25-27/h6-11H,12H2,1-5H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBSNGDIVXSWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

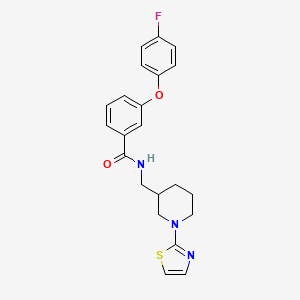

![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)

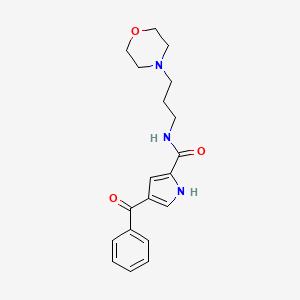

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)

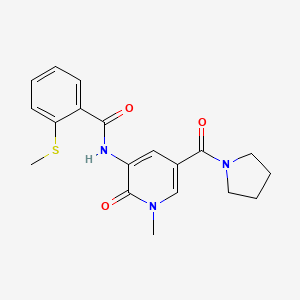

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)

![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2668885.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2668887.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2668893.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)